(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde Theophyline impurity.
Brand Name: Vulcanchem
CAS No.: 5614-53-9
VCID: VC21334909
InChI: InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O
Molecular Formula: C9H10N4O3
Molecular Weight: 222.2 g/mol

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde

CAS No.: 5614-53-9

Cat. No.: VC21334909

Molecular Formula: C9H10N4O3

Molecular Weight: 222.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde - 5614-53-9

CAS No. 5614-53-9
Molecular Formula C9H10N4O3
Molecular Weight 222.2 g/mol
IUPAC Name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehyde
Standard InChI InChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3
Standard InChI Key LXIWYKGAOIXZFO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=O

Chemical Properties and Structure

The chemical identity and behavior of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde are fundamentally determined by its molecular structure and the resulting physical and chemical properties. These characteristics provide the foundation for understanding its behavior in various contexts, from analytical detection to biological interactions.

PropertyValueSource
Molecular FormulaC9H10N4O3PubChem
Molecular Weight222.20 g/molPubChem
CAS Registry Number5614-53-9PubChem
PubChem CID14482471PubChem
Creation Date in Database2007-02-09PubChem
Last Modified in Database2025-03-01PubChem

Structural Analysis

The molecular structure of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde consists of several key components that collectively determine its chemical identity and reactivity profile. The foundation of the structure is a purine ring system, comprising fused pyrimidine and imidazole rings, which forms the core scaffold of this molecule .

This purine core is modified by several functional groups: two methyl groups attached at positions 1 and 3, two carbonyl (oxo) groups at positions 2 and 6, and most distinctively, an acetaldehyde group (-CH2-CHO) connected to position 7 of the purine ring . The acetaldehyde group introduces an aldehyde functionality to the molecule, which significantly influences its chemical reactivity, particularly in oxidation-reduction reactions and nucleophilic addition processes.

The compound (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde is known by multiple names and identifiers, reflecting its structural characteristics, relationships to other compounds, and various applications in pharmaceutical chemistry. This diversity of nomenclature facilitates its identification and reference across different scientific and industrial contexts.

Synonyms and Alternative Names

A wide range of synonyms and alternative names have been assigned to (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde, each emphasizing different aspects of its chemical structure or functional relationships to other compounds. These various designations serve important roles in scientific communication, database searching, and regulatory documentation .

The name "theophylline-7-acetaldehyde" highlights its structural relationship to theophylline, indicating that it essentially consists of a theophylline core with an acetaldehyde group attached at position 7 . Similarly, "7-Theophyllineacetaldehyde" and "7-(Formylmethyl)theophylline" express this same structural relationship using alternative naming conventions .

The designations "Theophylline Impurity 1" and "Doxofylline Impurity 2" reflect its functional role as a known impurity in pharmaceutical preparations of theophylline and doxofylline, while "Doxophylline metabolite M1" indicates its potential role in the metabolic pathway of doxofylline . These function-based names are particularly valuable in pharmaceutical quality control and pharmacokinetic contexts.

SynonymContext/Significance
theophylline-7-acetaldehydeIndicates structural relation to theophylline
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetaldehydeSystematic chemical name emphasizing structure
Theophylline Impurity 1Designation in pharmaceutical quality control
Doxofylline Impurity 2Designation in pharmaceutical quality control
7-TheophyllineacetaldehydeAlternative format emphasizing theophylline relation
Doxophylline metabolite M1Indicates role in metabolic pathways
7-(Formylmethyl)theophyllineAlternative structural description
1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetaldehydeComplete systematic name with different format

Chemical Identifiers

The CAS Registry Number 5614-53-9, assigned by the Chemical Abstracts Service, serves as a universally recognized identifier for this compound in scientific literature and chemical databases . Similarly, the PubChem CID 14482471 provides a unique reference within the PubChem database, one of the most comprehensive open repositories of chemical information .

More specialized identifiers include the FDA UNII (KP5Z8JL7A6), which is used in regulatory contexts by the U.S. Food and Drug Administration, and the EPA DSSTox Substance ID (DTXSID90560845), which is relevant in toxicological and environmental contexts .

Computer-readable notations such as InChI and SMILES encode the complete structural information of the molecule in standardized formats, enabling computational analysis and structure-based searching across chemical databases . The InChIKey (LXIWYKGAOIXZFO-UHFFFAOYSA-N) serves as a condensed, fixed-length identifier derived from the full InChI, facilitating rapid database searches and web-based queries .

Identifier TypeValueApplication
CAS Registry Number5614-53-9Universal chemical reference
PubChem CID14482471PubChem database reference
InChIInChI=1S/C9H10N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h4-5H,3H2,1-2H3Complete structural encoding
InChIKeyLXIWYKGAOIXZFO-UHFFFAOYSA-NCondensed structural identifier
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=OLinear structural notation
FDA UNIIKP5Z8JL7A6FDA regulatory identifier
EPA DSSTox IDDTXSID90560845Environmental/toxicological reference

Relationship to Theophylline and Doxofylline

(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde has significant structural and functional relationships to theophylline and doxofylline, two important xanthine derivatives used in respiratory medicine. These relationships are reflected in its nomenclature and have implications for pharmaceutical quality control and pharmacokinetic understanding.

Structural Relationship

The compound shows a clear structural relationship to theophylline (1,3-dimethylxanthine), a commonly used bronchodilator. As indicated by the synonym "theophylline-7-acetaldehyde," the compound essentially consists of a theophylline core with an acetaldehyde group (-CH2-CHO) attached at position 7 of the purine ring system . This structural similarity suggests potential shared pharmacological properties or metabolic relationships between the compounds.

The structural connection to doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline) is also evident, as both compounds feature modifications at position 7 of the theophylline core. While doxofylline contains a dioxolane ring at this position, (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde features an acetaldehyde group, suggesting potential transformation pathways between these compounds .

Functional Relationships in Pharmaceutical Contexts

The compound's designation as "Theophylline Impurity 1" and "Doxofylline Impurity 2" in the search results indicates its recognized status as a specific impurity in pharmaceutical preparations of these medications . Impurities in pharmaceutical products are subject to strict regulatory controls and monitoring requirements, as they may affect the safety, efficacy, or stability of the medication.

The synonym "Doxophylline metabolite M1" suggests that this compound may also function as a metabolite produced during the biotransformation of doxofylline in biological systems . This metabolic relationship has implications for understanding the pharmacokinetics and pharmacodynamics of doxofylline, including potential active metabolite contributions to therapeutic effects or side effects.

These dual roles as both an impurity and a potential metabolite make (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde a compound of particular interest in pharmaceutical quality control, clinical pharmacology, and drug metabolism studies related to theophylline and doxofylline medications.

Commercial AspectDetailsSource
Company AssociationKusum Healthcare Private LimitedImport/Export Data
Product Identification2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL) ACETALDEHYDEImport/Export Data
Series CodeTKS-DOX-PRD-025-023Import/Export Data
Production Date07/2023Import/Export Data
Documentation Date2023-12-27Import/Export Data

These commercial activities highlight the practical applications of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde in pharmaceutical industry contexts and demonstrate its integration into established industrial processes and quality control systems.

Analytical Approaches and Detection Methods

The identification and quantification of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde in pharmaceutical products and biological samples require specific analytical approaches tailored to the compound's chemical properties and the matrices in which it occurs.

Spectroscopic Identification

Spectroscopic techniques provide valuable tools for structural confirmation and identification of (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetaldehyde. Mass spectrometry would be particularly informative, with the molecular ion at m/z 222 (corresponding to the molecular weight) serving as a primary identifier. Characteristic fragmentation patterns would further confirm the structure, particularly fragments related to the purine core and the acetaldehyde moiety.

Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural information, with distinctive signals for the methyl groups, the purine ring protons, and particularly the aldehyde proton, which typically appears as a distinctive downfield signal in the 9-10 ppm range in 1H-NMR spectra.

Reference Standards and Quality Control

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